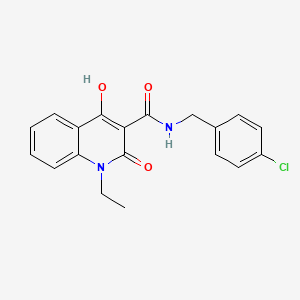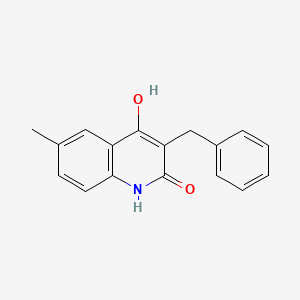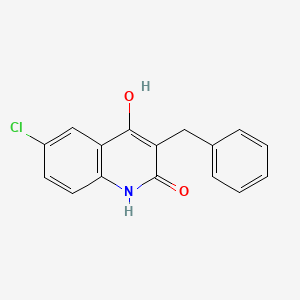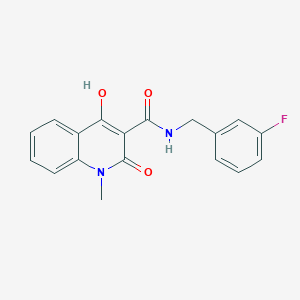![molecular formula C9H8N4O6 B5913700 7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as H-89 and is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a vital role in various cellular processes, including metabolism, gene expression, and cell differentiation.
Wirkmechanismus
H-89 selectively inhibits PKA by binding to the catalytic subunit of the enzyme. This binding prevents the activation of PKA, which leads to the inhibition of downstream signaling pathways. PKA is involved in regulating various cellular processes, including cell growth, metabolism, and gene expression. Therefore, the inhibition of PKA by H-89 can have significant effects on cellular function.
Biochemical and Physiological Effects:
H-89 has been shown to have various biochemical and physiological effects. In cancer cells, H-89 induces apoptosis by activating caspase-3 and caspase-9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, H-89 has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in regulating inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using H-89 in lab experiments is its selectivity for PKA. This selectivity allows researchers to specifically target PKA and study its effects on cellular processes. However, one limitation of using H-89 is its potential off-target effects. H-89 has been shown to inhibit other kinases, such as protein kinase G (PKG), which can lead to unintended effects on cellular function.
Zukünftige Richtungen
There are several future directions for research involving H-89. One area of interest is the development of H-89 derivatives that have improved selectivity and efficacy. Additionally, further studies are needed to understand the potential off-target effects of H-89 and how they may impact cellular processes. Finally, the therapeutic potential of H-89 in treating cancer and inflammatory diseases should be further explored through preclinical and clinical studies.
In conclusion, H-89 is a unique chemical compound that has gained significant attention in scientific research due to its selective inhibition of PKA. Its potential therapeutic applications in cancer and inflammatory diseases make it a promising drug candidate. Further research is needed to fully understand the biochemical and physiological effects of H-89 and its potential off-target effects.
Synthesemethoden
The synthesis of H-89 involves the reaction of 6-nitro-1,3-dimethyluracil with acetic anhydride, followed by the addition of hydroxylamine hydrochloride. The product is then purified through recrystallization. This synthesis method is widely used in laboratories to produce H-89 for research purposes.
Wissenschaftliche Forschungsanwendungen
H-89 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising drug candidate for cancer treatment. Additionally, H-89 has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
5-hydroxy-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c1-11-6-3(8(16)12(2)9(11)17)5(14)4(13(18)19)7(15)10-6/h1-2H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMBXVUUMAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydroxy-1,3-dimethyl-6-nitro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)



![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)







